5-Chloro-3-fluoroisoquinoline
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Overview
Description
5-Chloro-3-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClFN and a molecular weight of 181.59 g/mol . It is a derivative of isoquinoline, which is a structural isomer of quinoline. The presence of both chlorine and fluorine atoms in the isoquinoline ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoroisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring . Another method includes the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring through halogenation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions using suitable catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free reaction conditions are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to the formation of quinoline derivatives .
Scientific Research Applications
5-Chloro-3-fluoroisoquinoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to unique bioactivities . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroisoquinoline: Similar in structure but lacks the chlorine atom.
3-Chloroisoquinoline: Similar in structure but lacks the fluorine atom.
5-Chloro-3-methylisoquinoline: Similar in structure but has a methyl group instead of a fluorine atom.
Uniqueness
5-Chloro-3-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms in the isoquinoline ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H5ClFN |
---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
5-chloro-3-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H |
InChI Key |
GLYIAZMOJVKPAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Cl)F |
Origin of Product |
United States |
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